N-[3-[3-(Aminosulfonyl)phenyl]-1H-indazole-5-yl]-2-(dimethylamino)-2-(2-ethylphenyl)acetamide
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Overview
Description
CFI-400936 is a potent and selective TTK inhibitor with potential anticancer activity. This potent inhibitor of TTK (IC50=3.6nM) demonstrated good activity in cell based assay and selectivity against a panel of human kinases.
Scientific Research Applications
Antimalarial and Antiviral Potential
- N-(phenylsulfonyl)acetamide derivatives, including those similar to the specified compound, have been explored for their antimalarial properties. A study by (Fahim & Ismael, 2021) revealed significant antimalarial activity, with potential applications against COVID-19.
Antimicrobial Activity
- Similar compounds have been synthesized and tested for antimicrobial activities. For instance, (Fahim & Ismael, 2019) studied a range of N-(phenylsulfonyl)acetamide derivatives, showing good antimicrobial activity.
Anticancer Applications
- A study by (Zyabrev et al., 2022) on 4-arylsulfonyl-1,3-oxazoles, related to the specified compound, demonstrated significant anticancer activity against various cancer cell lines.
Cholinesterase Inhibition
- Compounds similar to the specified chemical have been investigated for their inhibitory potential against acetylcholinesterase and butyrylcholinestrase. (Riaz et al., 2020) reported moderate to good activities of these compounds.
Pharmacokinetics and Stability
- Research by (Humphreys et al., 2003) explored the metabolism and stability of similar compounds, focusing on improving their pharmacokinetic properties.
Fluorescent Molecular Probes
- Dyes and probes similar to the target compound have been synthesized for use as fluorescent molecular probes. (Diwu et al., 1997) studied the spectral properties and applications of these compounds in biological processes.
Properties
CAS No. |
1338793-07-9 |
---|---|
Molecular Formula |
C25H27N5O3S |
Molecular Weight |
477.58 |
IUPAC Name |
2-(dimethylamino)-2-(2-ethylphenyl)-N-[3-(3-sulfamoylphenyl)-1H-indazol-5-yl]acetamide |
InChI |
InChI=1S/C25H27N5O3S/c1-4-16-8-5-6-11-20(16)24(30(2)3)25(31)27-18-12-13-22-21(15-18)23(29-28-22)17-9-7-10-19(14-17)34(26,32)33/h5-15,24H,4H2,1-3H3,(H,27,31)(H,28,29)(H2,26,32,33) |
InChI Key |
JAHXQCZCZURPTI-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC=C1C(C(=O)NC2=CC3=C(C=C2)NN=C3C4=CC(=CC=C4)S(=O)(=O)N)N(C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CFI400936; CFI 400936; CFI-400936. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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